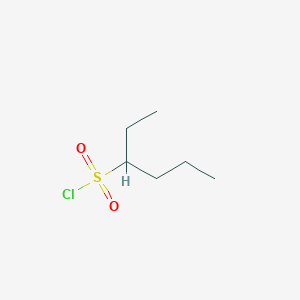
7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
Overview
Description
7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic aromatic compounds characterized by a fused benzene and oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting with the formation of the benzoxazole core. One common synthetic route includes the cyclodehydration of 2-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids like polyphosphoric acid (PPA) or concentrated sulfuric acid (H2SO4) to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of reagents and solvents is optimized to minimize by-products and maximize yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or hydroxylamines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles such as sodium hydride (NaH).
Oxidation: : Formation of oxo derivatives such as 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazole-5-one.
Reduction: : Production of amines or hydroxylamines.
Substitution: : Various substituted benzoxazoles depending on the substituents introduced.
Scientific Research Applications
7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has found applications in several scientific research areas:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound exhibits biological activity, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and microbial infections.
Medicine: : Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: : The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is unique due to its specific structural features, such as the presence of the methyl group at the 7-position and the 2-methylphenyl group. Similar compounds include:
2-Methyl-1,3-benzoxazol-5-amine: : Lacks the 2-methylphenyl group.
7-Methyl-1,3-benzoxazol-5-amine: : Lacks the 2-methylphenyl group.
2-(2-Methylphenyl)-1,3-benzoxazol-5-amine: : Lacks the 7-methyl group.
These structural differences can lead to variations in biological activity and chemical reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
7-methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-5-3-4-6-12(9)15-17-13-8-11(16)7-10(2)14(13)18-15/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTJANLKOJUWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C(=CC(=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B1465821.png)


![1-{[(3-Methylbutyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465824.png)



![[5-(Difluoromethyl)-2-methoxyphenyl]methanamine](/img/structure/B1465829.png)

